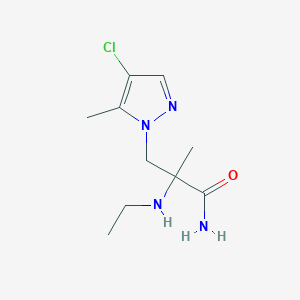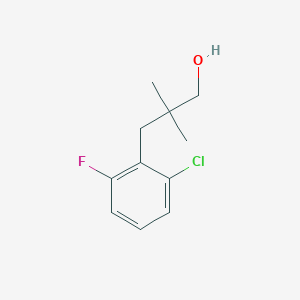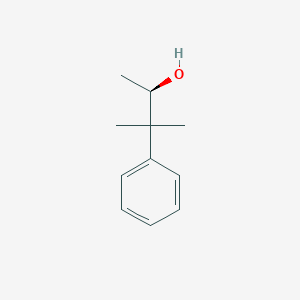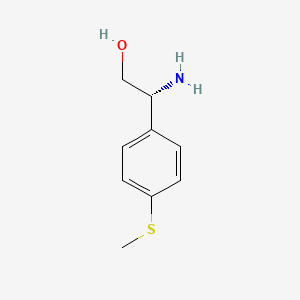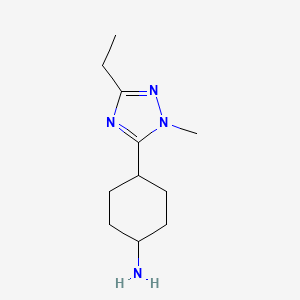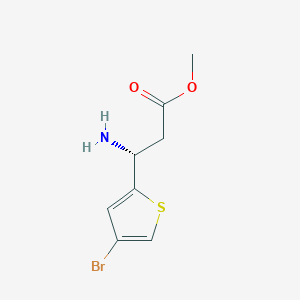
Methyl (r)-3-amino-3-(4-bromothiophen-2-yl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl ®-3-amino-3-(4-bromothiophen-2-yl)propanoate is an organic compound that belongs to the class of amino acid derivatives It features a bromothiophene moiety, which is a sulfur-containing heterocycle, and an amino group attached to a propanoate ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl ®-3-amino-3-(4-bromothiophen-2-yl)propanoate typically involves the following steps:
Bromination of Thiophene: The starting material, thiophene, is brominated using N-bromosuccinimide (NBS) to yield 4-bromothiophene.
Formation of Amino Acid Derivative: The brominated thiophene is then reacted with a suitable amino acid derivative, such as ®-3-amino-3-(methoxycarbonyl)propanoic acid, under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and improve efficiency.
化学反応の分析
Types of Reactions
Methyl ®-3-amino-3-(4-bromothiophen-2-yl)propanoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced to form different derivatives.
Coupling Reactions: The compound can participate in Suzuki or Stille coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, solvents such as DMF or DMSO, and bases like K2CO3.
Oxidation: Oxidizing agents like m-CPBA or H2O2.
Coupling: Palladium catalysts, boronic acids, and appropriate ligands.
Major Products
Substitution: Formation of amino or thiol-substituted derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Coupling: Formation of biaryl or heteroaryl compounds.
科学的研究の応用
Methyl ®-3-amino-3-(4-bromothiophen-2-yl)propanoate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting cancer and microbial infections.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: It is used in the development of conjugated polymers for electronic and optoelectronic applications.
作用機序
The mechanism of action of Methyl ®-3-amino-3-(4-bromothiophen-2-yl)propanoate depends on its specific application:
Antimicrobial Activity: The compound may inhibit bacterial enzymes or disrupt cell membrane integrity.
Anticancer Activity: It may interfere with cell division or induce apoptosis in cancer cells.
Electronic Applications: The thiophene moiety contributes to the compound’s conductive properties, making it useful in electronic devices.
類似化合物との比較
Similar Compounds
4-(4-Bromophenyl)-thiazol-2-amine: Similar in structure but contains a thiazole ring instead of a thiophene ring.
Methyl 3-aryl-2-bromo-2-chloropropanoates: Similar in having a brominated aromatic ring and an amino acid derivative.
Uniqueness
Methyl ®-3-amino-3-(4-bromothiophen-2-yl)propanoate is unique due to its specific combination of a bromothiophene moiety and an amino acid derivative, which imparts distinct chemical reactivity and potential biological activity.
特性
分子式 |
C8H10BrNO2S |
|---|---|
分子量 |
264.14 g/mol |
IUPAC名 |
methyl (3R)-3-amino-3-(4-bromothiophen-2-yl)propanoate |
InChI |
InChI=1S/C8H10BrNO2S/c1-12-8(11)3-6(10)7-2-5(9)4-13-7/h2,4,6H,3,10H2,1H3/t6-/m1/s1 |
InChIキー |
NAVLCHCTGNRQJX-ZCFIWIBFSA-N |
異性体SMILES |
COC(=O)C[C@H](C1=CC(=CS1)Br)N |
正規SMILES |
COC(=O)CC(C1=CC(=CS1)Br)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


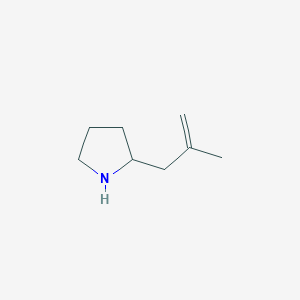
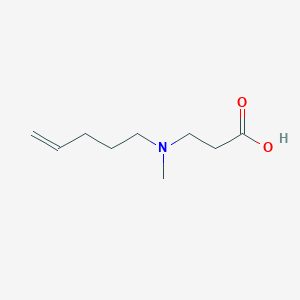

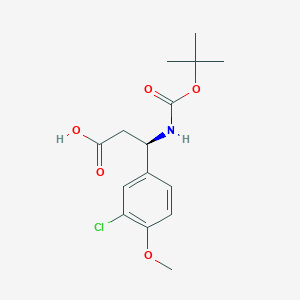

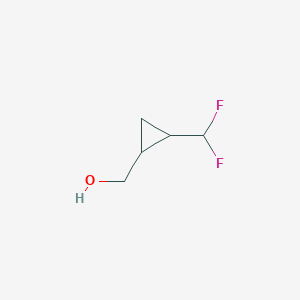
![2-{[2-(2,6-dioxopiperidin-3-yl)-3-oxo-2,3-dihydro-1H-isoindol-5-yl]amino}aceticacid](/img/structure/B13625772.png)
